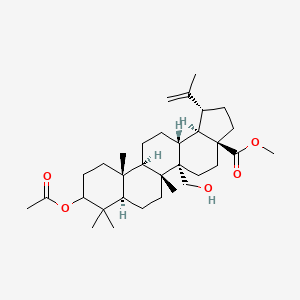

3-Acetoxy-27-hydroxy-20(29)-lupen-28-oic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

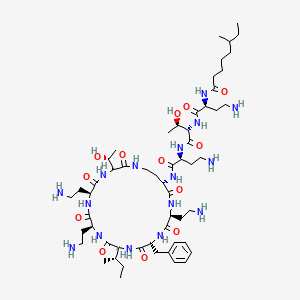

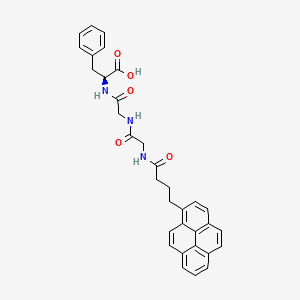

3-Acetoxy-27-hydroxy-20(29)-lupen-28-oic acid methyl ester, also known as 3α, 27-Dihydroxylupen-20(29)-en-28-oic acid methyl ester, is a potent Topoisomerase II inhibitor . It is a compound with the molecular formula C33H52O5 and a molecular weight of 528.774 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C33H52O5 . Unfortunately, the search results do not provide a detailed structural analysis.Physical and Chemical Properties Analysis

This compound has a molecular weight of 528.774 and a molecular formula of C33H52O5 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound should be stored as a powder at -20°C for 3 years or in solvent at -80°C for 2 years .Aplicaciones Científicas De Investigación

DNA Topoisomerase II Inhibition

3-Acetoxy-27-hydroxy-20(29)-lupen-28-oic acid methyl ester has been identified as a DNA topoisomerase II inhibitor. This activity was discovered in a study involving triterpenoids isolated from the roots of Peganum nigellastrum, where this compound demonstrated significant inhibitory activity with an IC50 value of 8.9 µM/mL (Ma, Hano, Nomura, & Chen, 2000).

Cytotoxic Activities

Research on triterpenoids from the root bark of Helicteres angustifolia revealed that compounds similar to this compound exhibited cytotoxic activities against various human cancer cell lines, including colorectal cancer (COLO 205), hepatoma (Hep G2), and gastric cancer (AGS) (Pan, Chen, Lee, & Chen, 2008).

Antifeedent Properties

A study on betulinic acid derivatives, closely related to this compound, demonstrated antifeedent activity against the agricultural pest tobacco caterpillar larvae (Jagadeesh, Krupadanam, Srimannarayana, Murthy, Kaur, & Raja, 1998).

Anti-HIV and Anti-Inflammatory Activities

Research involving lupanes from the leaves and twigs of Garcinia hanburyi, which are structurally similar to this compound, showed anti-HIV-1 activities and anti-inflammatory effects in various assays (Reutrakul et al., 2010).

Gastroprotective Effects

In a study involving triterpenoids isolated from Anabasis articulata, compounds structurally related to this compound demonstrated gastroprotective effects and cytotoxic activities against tumor cell lines (Gamal, Abo-El-Seoud, & Attia, 2021).

Mecanismo De Acción

3-Acetoxy-27-hydroxy-20(29)-lupen-28-oic acid methyl ester acts as a potent inhibitor of Topoisomerase II . Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. By inhibiting Topoisomerase II, this compound can interfere with the cell cycle and potentially have anti-cancer effects.

Propiedades

IUPAC Name |

methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O5/c1-20(2)22-11-16-32(28(36)37-8)17-18-33(19-34)23(27(22)32)9-10-25-30(6)14-13-26(38-21(3)35)29(4,5)24(30)12-15-31(25,33)7/h22-27,34H,1,9-19H2,2-8H3/t22-,23+,24-,25+,26?,27+,30-,31+,32-,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEGNJRCYISSOX-DBWROOMJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)CO)C)(C)C)OC(=O)C)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)CO)C)(C)C)OC(=O)C)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone](/img/structure/B561681.png)

![Cyclohexanamine;[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B561684.png)